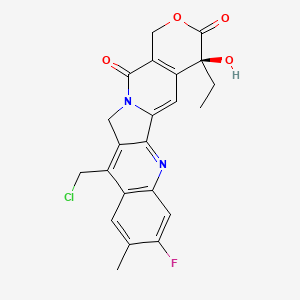

9-Chloromethyl-10-hydroxy-11-F-Camptothecin

CAS No.:

Cat. No.: VC16624593

Molecular Formula: C22H18ClFN2O4

Molecular Weight: 428.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18ClFN2O4 |

|---|---|

| Molecular Weight | 428.8 g/mol |

| IUPAC Name | (19S)-10-(chloromethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

| Standard InChI | InChI=1S/C22H18ClFN2O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-23)11-4-10(2)16(24)6-17(11)25-19/h4-6,29H,3,7-9H2,1-2H3/t22-/m0/s1 |

| Standard InChI Key | VIMRBMFQCXMCKY-QFIPXVFZSA-N |

| Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O |

| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin is C₂₂H₁₈ClFN₂O₄, with a molar mass of 428.8 g/mol. Its pentacyclic framework retains the core pyrrolo[3,4-β]quinoline (rings A–C) and pyridone (ring D) moieties of camptothecin, while the E-ring modifications introduce a chiral center at position 20 . The chloromethyl group at position 9 enhances electrophilicity, potentially facilitating DNA adduct formation, while the 10-hydroxy and 11-fluoro groups improve hydrogen bonding and hydrophobic interactions with topoisomerase I.

Table 1: Comparative Structural Features of Select Camptothecin Analogues

| Compound | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| Camptothecin | None | C₂₀H₁₆N₂O₄ | 348.36 |

| Irinotecan (CPT-11) | 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy | C₃₃H₃₈N₄O₆ | 586.67 |

| 9-Chloromethyl-10-hydroxy-11-F-Camptothecin | 9-ClCH₂, 10-OH, 11-F | C₂₂H₁₈ClFN₂O₄ | 428.84 |

Synthesis and Analytical Characterization

The synthesis of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin involves multi-step reactions starting from camptothecin or its intermediates. Key steps include halogenation at position 9, hydroxylation at position 10, and fluorination at position 11. Chloromethylation typically employs chloromethyl methyl ether under controlled acidic conditions, while fluorination may involve hydrogen fluoride or electrophilic fluorinating agents. Reaction yields and purity are optimized through chromatographic techniques, with nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirming structural integrity.

Preclinical Research Findings

In Vivo Efficacy

Analogues like 20(S)-glycinate-7-chloromethyl-10,11-methylenedioxycamptothecin demonstrate antitumor efficacy comparable to irinotecan in breast cancer xenografts, with the advantage of carboxylesterase-independent activation . This bypasses a key metabolic limitation of CPT-11, which requires conversion to SN-38 by liver enzymes . The glycinate ester derivatives also exhibit 20–40-fold lower inhibition of human acetylcholinesterase, reducing neurotoxic side effects .

| Parameter | 9-Chloromethyl-10-hydroxy-11-F-Camptothecin | Irinotecan (CPT-11) | Topotecan |

|---|---|---|---|

| Activation Requirement | None (active form) | Carboxylesterase | None |

| Plasma Half-Life (h) | Not Reported | 6–12 | 2–3 |

| Major Toxicity | Myelosuppression (predicted) | Diarrhea, neutropenia | Myelosuppression |

Challenges and Future Directions

While preclinical data are promising, clinical translation requires addressing:

-

Toxicological Profiles: Myelosuppression and gastrointestinal toxicity remain concerns for camptothecins. Structure-activity relationship (SAR) studies could further optimize the therapeutic index .

-

Drug Delivery: Nanoparticle encapsulation or conjugation to tumor-targeting ligands may improve biodistribution and reduce off-target effects .

-

Combination Therapies: Synergy with pH-modulating agents or immune checkpoint inhibitors warrants exploration to exploit tumor microenvironment vulnerabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume